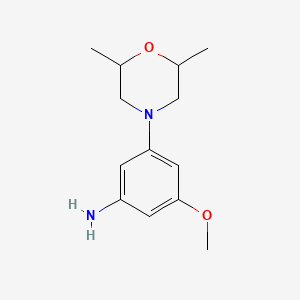

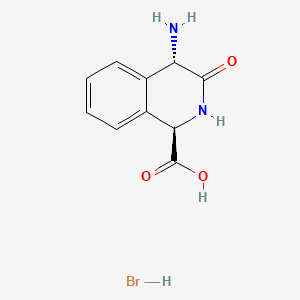

3-ニトロフェニルエチル(メチル)カルバメート

説明

リバスチグミンカルバメート不純物は、アルツハイマー病やパーキンソン病に関連する軽度から中等度の認知症の治療に使用される薬物、リバスチグミンの合成過程で見られる副生成物です。 リバスチグミンは、コリンエステラーゼ阻害剤であり、分解を阻害することによって脳内のアセチルコリン濃度を高め、認知機能を改善します .

科学的研究の応用

Rivastigmine carbamate impurity has several scientific research applications:

Biology: Studies on rivastigmine carbamate impurity contribute to understanding the metabolic pathways and degradation products of rivastigmine.

Medicine: Research on this impurity aids in the development of safer and more effective cholinesterase inhibitors for treating neurodegenerative diseases.

作用機序

リバスチグミンカルバメート不純物の作用機序は、リバスチグミンと同様です。コリンエステラーゼ酵素を阻害し、脳内のアセチルコリンレベルを高めます。 コリン作動性機能のこの強化は、アルツハイマー病やパーキンソン病患者の認知機能の改善に役立ちます . 関与する分子標的には、アセチルコリンエステラーゼとブチリルコリンエステラーゼ酵素が含まれます .

生化学分析

Biochemical Properties

3-Nitrophenyl ethyl(methyl)carbamate plays a significant role in biochemical reactions, particularly as an inhibitor of acetylcholinesterase . Acetylcholinesterase is an enzyme responsible for breaking down acetylcholine, a neurotransmitter involved in muscle activation and cognitive functions. By inhibiting acetylcholinesterase, 3-Nitrophenyl ethyl(methyl)carbamate increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission . This interaction is crucial for understanding its potential therapeutic applications in neurodegenerative diseases.

Cellular Effects

The effects of 3-Nitrophenyl ethyl(methyl)carbamate on various cell types and cellular processes are profound. In neuronal cells, it enhances cholinergic signaling by preventing the breakdown of acetylcholine . This leads to improved synaptic transmission and cognitive function. Additionally, 3-Nitrophenyl ethyl(methyl)carbamate influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of acetylcholinesterase . These effects are particularly relevant in the context of neurodegenerative diseases, where cholinergic deficits are common.

Molecular Mechanism

At the molecular level, 3-Nitrophenyl ethyl(methyl)carbamate exerts its effects primarily through the inhibition of acetylcholinesterase . The compound binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine . This inhibition results in increased acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission. Additionally, 3-Nitrophenyl ethyl(methyl)carbamate may interact with other biomolecules, such as proteins and receptors, to modulate cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Nitrophenyl ethyl(methyl)carbamate have been observed to change over time. The compound exhibits stability under standard storage conditions, but its degradation can occur under extreme conditions . Long-term exposure to 3-Nitrophenyl ethyl(methyl)carbamate in in vitro and in vivo studies has shown sustained inhibition of acetylcholinesterase activity, leading to prolonged cholinergic effects

Dosage Effects in Animal Models

The effects of 3-Nitrophenyl ethyl(methyl)carbamate vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase without causing significant adverse effects . At higher doses, toxic effects such as muscle weakness, respiratory distress, and neurotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

3-Nitrophenyl ethyl(methyl)carbamate is involved in metabolic pathways that include interactions with various enzymes and cofactors . The compound undergoes hydrolysis by esterases, leading to the formation of 3-nitrophenol and ethyl(methyl)carbamic acid . These metabolites are further processed by phase II enzymes, such as glucuronosyltransferases and sulfotransferases, facilitating their excretion . The metabolic pathways of 3-Nitrophenyl ethyl(methyl)carbamate are crucial for understanding its pharmacokinetics and potential toxicity.

Transport and Distribution

Within cells and tissues, 3-Nitrophenyl ethyl(methyl)carbamate is transported and distributed through interactions with specific transporters and binding proteins . The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, 3-Nitrophenyl ethyl(methyl)carbamate may accumulate in certain tissues, influencing its overall pharmacodynamics and therapeutic potential .

Subcellular Localization

The subcellular localization of 3-Nitrophenyl ethyl(methyl)carbamate is primarily within the cytoplasm and synaptic vesicles of neuronal cells . The compound’s activity is influenced by its localization, as it needs to be in proximity to acetylcholinesterase to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing 3-Nitrophenyl ethyl(methyl)carbamate to specific cellular compartments .

準備方法

リバスチグミンカルバメート不純物の合成には、容易に入手可能な前駆体から始まるいくつかの工程が含まれます。 一般的な方法の1つは、イリジウム-ホスホラミダイト配位子錯体を触媒として、3-アセチルフェニルエチル(メチル)カルバメートとジフェニルメタンアミンの直接的不斉還元アミノ化です . このプロセスは、高いエナンチオ選択性と収率でキラルアミン生成物を生成します。 工業生産では、通常、酒石酸誘導体を用いてラセミ体を分割し、エナンチオ純粋なリバスチグミンを得ています .

3. 化学反応の分析

リバスチグミンカルバメート不純物は、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、過酸化水素や過マンガン酸カリウムなどの酸化剤によって促進される可能性があります。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して行うことができます。

置換: 求核置換反応は、水酸化ナトリウムや炭酸カリウムなどの試薬で起こる可能性があります。

これらの反応で使用される一般的な試薬と条件には、メタノールやエタノールなどの有機溶媒、室温から還流条件までの反応温度が含まれます。 これらの反応から生成される主な生成物には、さまざまな置換カルバメートやアミンが含まれます .

4. 科学研究への応用

リバスチグミンカルバメート不純物は、科学研究にいくつかの応用があります。

化学: リバスチグミンの不純物プロファイリングにおいて、基準物質として使用され、薬物の純度と品質を確保するのに役立ちます.

生物学: リバスチグミンカルバメート不純物に関する研究は、リバスチグミンの代謝経路と分解産物を理解することに役立ちます。

医学: この不純物に関する研究は、神経変性疾患の治療のための、より安全で効果的なコリンエステラーゼ阻害剤の開発に役立ちます。

化学反応の分析

Rivastigmine carbamate impurity undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium carbonate.

Common reagents and conditions used in these reactions include organic solvents like methanol or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted carbamates and amines .

類似化合物との比較

リバスチグミンカルバメート不純物は、フィゾスチグミンなどの他のカルバメート誘導体と構造的に関連しています。 ドネペジルやタクリンのような他のコリンエステラーゼ阻害剤とは異なり、それらは異なる化学構造と作用機序を持っています . 類似の化合物には、以下が含まれます。

フィゾスチグミン: コリンエステラーゼ阻害剤として使用される別のカルバメート誘導体。

ドネペジル: 異なる作用機序を持つ非カルバメートコリンエステラーゼ阻害剤。

リバスチグミンカルバメート不純物の独自の構造と特性は、製薬用途における研究と品質管理に役立つ化合物となっています。

特性

IUPAC Name |

(3-nitrophenyl) N-ethyl-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-3-11(2)10(13)16-9-6-4-5-8(7-9)12(14)15/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFECCKHSYUWCIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)OC1=CC=CC(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346242-31-6 | |

| Record name | 3-Nitrophenyl ethyl(methyl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346242316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-NITROPHENYL ETHYL(METHYL)CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EM63X2EYP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the significance of identifying 3-Nitrophenyl ethyl(methyl)carbamate in the context of Rivastigmine Tartrate production?

A1: The presence of 3-Nitrophenyl ethyl(methyl)carbamate, even in trace amounts, can potentially impact the safety and efficacy of the final drug product, Rivastigmine Tartrate. Identifying and characterizing such impurities is crucial for several reasons:

- Regulatory compliance: Regulatory agencies like the FDA and EMA require strict control and identification of impurities in pharmaceutical products to ensure patient safety. []

- Quality control: Understanding the formation pathways of impurities like 3-Nitrophenyl ethyl(methyl)carbamate allows for optimization of the manufacturing process to minimize their presence. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2H-Cyclopenta[b]furan-4-methanol,2-ethoxyhexahydro-4-hydroxy-5-methyl-,(2alpha,3abta,4bta,5bta,6abta](/img/new.no-structure.jpg)

![Isoxazolo[4,5-g]quinoxaline](/img/structure/B569475.png)

![[(19S)-7,19-Diacetyloxy-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-8-yl]methyl acetate](/img/structure/B569477.png)

![3-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)aniline](/img/structure/B569478.png)